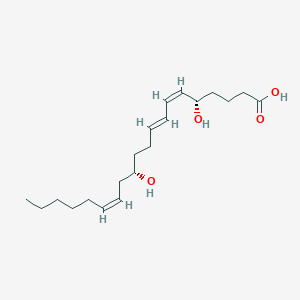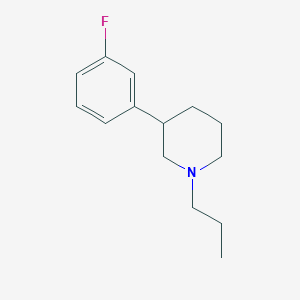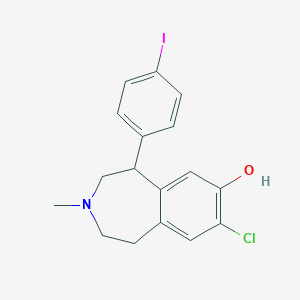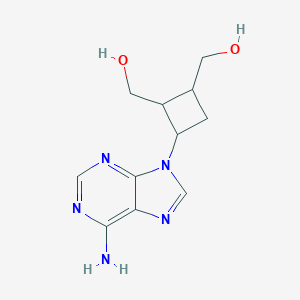
7-Azidoactinomycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azidoactinomycin D is a chemical compound that is used in scientific research for various purposes. It is a derivative of the natural antibiotic Actinomycin D and is synthesized using a specific method. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 7-Azidoactinomycin D is similar to that of Actinomycin D. It binds to DNA and inhibits RNA synthesis by preventing RNA polymerase from transcribing DNA. This results in the inhibition of protein synthesis and ultimately leads to cell death.
Biochemical and Physiological Effects:
7-Azidoactinomycin D has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to induce DNA damage and activate DNA repair pathways. Additionally, it has been reported to modulate gene expression and affect chromatin structure.
Advantages and Limitations for Lab Experiments
7-Azidoactinomycin D has several advantages for lab experiments. It is a potent inhibitor of RNA synthesis and can be used at low concentrations. It is also a fluorescent probe, which allows for visualization of DNA-binding proteins and their interactions with DNA. However, it has some limitations as well. It is toxic to cells at high concentrations and can induce DNA damage, which may affect the interpretation of experimental results.
Future Directions
There are several possible future directions for research on 7-Azidoactinomycin D. One area of interest is the development of new derivatives with improved properties, such as reduced toxicity and increased specificity for certain DNA-binding proteins. Another area of interest is the investigation of its effects on epigenetic regulation and chromatin remodeling. Additionally, its potential as a therapeutic agent for cancer treatment could be explored further.
Synthesis Methods
7-Azidoactinomycin D is synthesized by modifying Actinomycin D through a specific chemical reaction. This reaction involves the addition of azide to the C-7 position of Actinomycin D, which leads to the formation of 7-Azidoactinomycin D. This synthesis method has been reported in several scientific journals and is considered reliable and reproducible.
Scientific Research Applications
7-Azidoactinomycin D is widely used in scientific research for various purposes. It is used as a fluorescent probe to study DNA-binding proteins and their interactions with DNA. It is also used as a tool to study transcriptional regulation and chromatin remodeling. Additionally, it has been used in cancer research to study the effects of chemotherapy on cancer cells.
properties
CAS RN |
121051-59-0 |
|---|---|
Product Name |
7-Azidoactinomycin D |
Molecular Formula |
C62H85N15O16 |
Molecular Weight |
1296.4 g/mol |
IUPAC Name |
2-amino-7-azido-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H85N15O16/c1-26(2)42-59(87)76-21-17-19-36(76)57(85)72(13)24-38(78)74(15)48(28(5)6)61(89)91-32(11)44(55(83)66-42)68-53(81)34-23-35(70-71-64)30(9)51-46(34)65-47-40(41(63)50(80)31(10)52(47)93-51)54(82)69-45-33(12)92-62(90)49(29(7)8)75(16)39(79)25-73(14)58(86)37-20-18-22-77(37)60(88)43(27(3)4)67-56(45)84/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,66,83)(H,67,84)(H,68,81)(H,69,82) |
InChI Key |
LHQAJOLPWFMDCH-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-] |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-] |
synonyms |
7-azidoactinomycin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)




![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)

